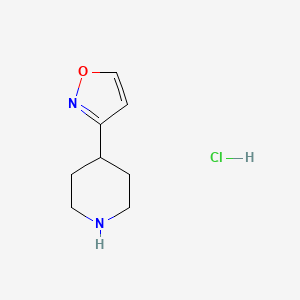

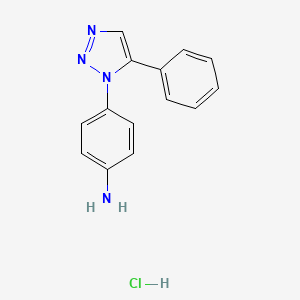

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride

Descripción general

Descripción

The compound “4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride” is a derivative of 1H-1,2,3-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their wide range of applications in medicine and biochemistry, as well as in materials science .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature. For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving triazole derivatives often involve the N1 and N2 nitrogen atoms of the triazole moiety. These atoms actively contribute to binding in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole derivatives can be determined using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Anticancer Applications

Triazole compounds have been utilized in the synthesis of drugs like Letrozole and Anastrozole, which are FDA-approved for the treatment of breast cancer in postmenopausal women. These compounds function by inhibiting the aromatase enzyme, leading to a decrease in estrogen production, which is often a contributing factor in breast cancer growth .

Apoptosis Induction in Cancer Cells

Some triazole derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells. For instance, certain compounds have been observed to cause apoptosis in BT-474 cells, a breast cancer cell line, suggesting their potential as therapeutic agents .

Antiproliferative Effects

Triazole derivatives have also been noted for their antiproliferative effects against various cancer cell lines. For example, certain 1,2-benzisoxazole tethered 1,2,3-triazoles have demonstrated significant antiproliferative activity against human acute myeloid leukemia (AML) cells .

Synthesis of Novel Derivatives

The versatile nature of triazoles allows for the synthesis of novel derivatives with potential pharmacological activities. Researchers have synthesized various 1,2,4-triazole derivatives and evaluated them for different biological activities .

Antiviral Agents

Triazole derivatives have been explored as potential antiviral agents. The structural combination of 1,2,3-triazoles with other pharmacophores has resulted in compounds with enhanced anti-HIV-1 activity .

Mecanismo De Acción

Target of Action

Similar compounds have shown inhibitory activity against enzymes likecarbonic anhydrase-II and tubulin polymerization . These enzymes play crucial roles in various biological processes, including fluid balance and cell division, respectively.

Mode of Action

It’s suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s function, leading to the desired therapeutic effects.

Biochemical Pathways

Inhibition of enzymes like carbonic anhydrase-ii and tubulin would affect thecarbon dioxide transport and cell division pathways, respectively . The downstream effects would depend on the specific cellular context and could include changes in fluid balance, cell growth, and proliferation.

Pharmacokinetics

Similar compounds have been suggested to have good oral bioavailability . The specific impact of ADME properties on the bioavailability of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

Similar compounds have shown to induce apoptosis in cancer cells and exhibit antimicrobial activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Direcciones Futuras

The wide range of applications and the promising biological activities of 1H-1,2,3-triazole derivatives suggest that they will continue to be a focus of research in the future. The development of new synthesis methods and the exploration of their potential uses in various industries and medicine are key areas for future research .

Propiedades

IUPAC Name |

4-(5-phenyltriazol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11;/h1-10H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHGIITHGJADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)